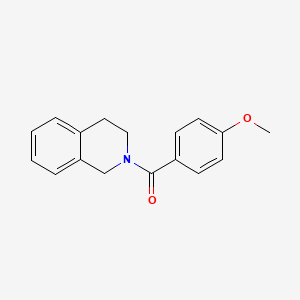![molecular formula C16H20ClNO5 B5498842 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CC-1065 or its prodrug, adozelesin, is a potent antitumor antibiotic that has been extensively studied for its potential therapeutic applications. CC-1065 belongs to the family of DNA-binding agents, which have shown promising results in the treatment of various cancers.
作用機序
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid binds to the minor groove of DNA, causing irreversible damage to the DNA structure. This binding results in the formation of a covalent bond between 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid and DNA, which inhibits DNA replication and transcription. 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is highly selective for cancer cells, as it requires an acidic environment for its activation. This selectivity makes 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid a promising candidate for cancer treatment.
Biochemical and physiological effects:
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is due to the irreversible damage caused by 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid to the DNA structure. 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to inhibit tumor growth in preclinical studies. However, 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has limited solubility and stability, which can affect its efficacy in vivo.
実験室実験の利点と制限
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has several advantages for laboratory experiments. It is a potent antitumor agent that has shown promising results in preclinical studies. 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is highly selective for cancer cells, which makes it a promising candidate for cancer treatment. However, 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has limited solubility and stability, which can affect its efficacy in vivo. The synthesis of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is also challenging, which can limit its availability for laboratory experiments.
将来の方向性
There are several future directions for the research on 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid. One direction is to improve the solubility and stability of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid, which can enhance its efficacy in vivo. Another direction is to develop prodrugs of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid, which can improve its pharmacokinetic properties. Additionally, the combination of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid with other anticancer agents can enhance its efficacy and reduce its toxicity. The development of targeted delivery systems for 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid can also improve its selectivity for cancer cells. Overall, the research on 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has shown promising results, and further studies are needed to explore its potential as an anticancer agent.
合成法
The synthesis of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is a complex process that involves several steps. The starting material for the synthesis is p-chloroaniline, which is coupled with 2,4-dimethoxybenzaldehyde to form the key intermediate, 5-chloro-2,4-dimethoxybenzylideneaniline. This intermediate is then reacted with cyclohexanone to yield 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid. The synthesis of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is challenging due to the complexity of the molecule and the need for high purity.
科学的研究の応用
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies against various types of cancer, including breast, lung, ovarian, and colon cancers. 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid works by binding to the minor groove of DNA, causing irreversible damage to the DNA structure and inhibiting DNA replication and transcription. This mechanism of action makes 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid a potent antitumor agent.
特性
IUPAC Name |
2-[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-22-13-8-14(23-2)12(7-11(13)17)18-15(19)9-5-3-4-6-10(9)16(20)21/h7-10H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZSIQRCTSPQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCCC2C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]cyclohexanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)

![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5498850.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5498855.png)